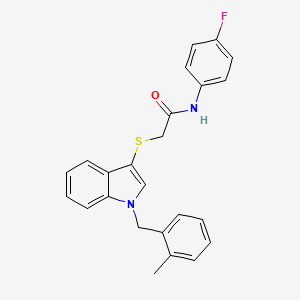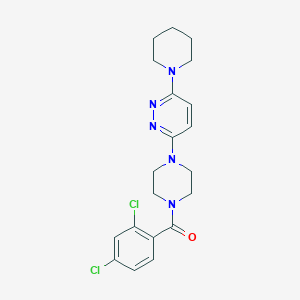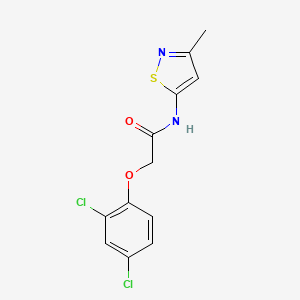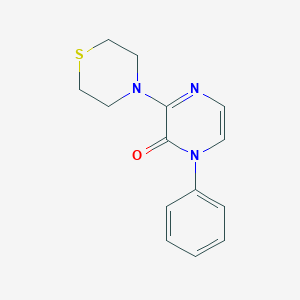![molecular formula C21H25N3O5S2 B2522809 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 325986-87-6](/img/structure/B2522809.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide” has a molecular formula of C21H24ClN3O5S2 and an average mass of 498.015 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:Cn\\1c2ccc(cc2s/c1=N\\C(=O)c3ccc(cc3)S(=O)(=O)N(CCOC)CCOC)Cl . This notation describes the structure of the molecule in terms of the atoms present and their connectivity. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the available sources .Scientific Research Applications
Green Chemistry Synthesis
A practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in metal passivators and light-sensitive materials preparation, showcases the application of green chemistry principles. This method is efficient, environmentally benign, and easily workable, indicating the significance of such compounds in developing sustainable chemical processes (Gu, Yu, Zhang, & Xu, 2009).
DNA Research
Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, underscore the importance of benzimidazole derivatives in DNA research. These compounds are used as fluorescent DNA stains for chromosome and nuclear staining, offering tools for cellular biology research and DNA content analysis (Issar & Kakkar, 2013).
Antitumor Activity
Imidazole derivatives, including benzimidazole compounds, have been reviewed for their antitumor activity. Some derivatives have progressed to preclinical testing, demonstrating the therapeutic potential of these compounds in cancer research (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Antioxidant Capacity Assays
The review of ABTS/PP decolorization assays for antioxidant capacity highlights the reaction pathways and specific reactions, such as coupling, that contribute to the total antioxidant capacity. This research is crucial for understanding the antioxidant properties of compounds, including those related to benzothiazoles (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Antifungal and Immunomodulating Activities
The antifungal and immunomodulating activities of 1,4-benzothiazine azole derivatives have been explored, demonstrating their potential in both direct antifungal effects and stimulation of immune response. This research opens doors for the development of new drugs with dual mechanisms of action (Schiaffella & Vecchiarelli, 2001).
Safety and Hazards
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-23-18-6-4-5-7-19(18)30-21(23)22-20(25)16-8-10-17(11-9-16)31(26,27)24(12-14-28-2)13-15-29-3/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQCMEKNHJMUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2522726.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine HCl](/img/structure/B2522727.png)
![4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde](/img/structure/B2522729.png)
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2522732.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2522733.png)





![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)
![2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2522746.png)


